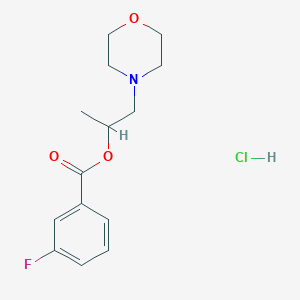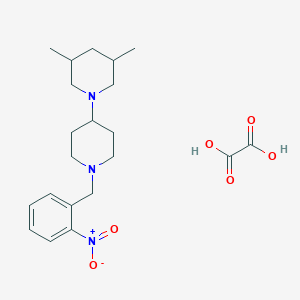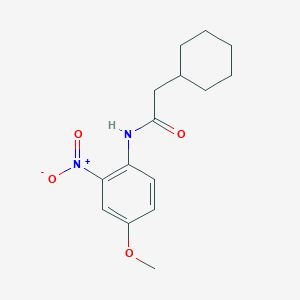
1-methyl-2-(4-morpholinyl)ethyl 3-fluorobenzoate hydrochloride
Overview
Description
1-methyl-2-(4-morpholinyl)ethyl 3-fluorobenzoate hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a synthetic compound that is commonly referred to as FMe-MPEB.
Mechanism of Action
FMe-MPEB binds to the allosteric site of mGluR5 and inhibits its activity. This results in a decrease in the release of glutamate, which is a neurotransmitter that is involved in several brain functions such as learning and memory. The inhibition of mGluR5 activity by FMe-MPEB has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
FMe-MPEB has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. FMe-MPEB has also been shown to decrease the levels of corticosterone, which is a hormone that is involved in the stress response. These effects contribute to the anxiolytic and antidepressant effects of FMe-MPEB.
Advantages and Limitations for Lab Experiments
FMe-MPEB has several advantages and limitations for lab experiments. One advantage is its high selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. Another advantage is its stability, which allows for long-term storage and repeated use. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its high cost, which can limit its use in large-scale studies.
Future Directions
There are several future directions for the research of FMe-MPEB. One direction is the development of more efficient synthesis methods that can increase the yield and reduce the cost of production. Another direction is the investigation of the potential therapeutic applications of FMe-MPEB in other neurological and psychiatric disorders such as autism and Alzheimer's disease. The use of FMe-MPEB in combination with other drugs or therapies is also an area of interest for future research.
Scientific Research Applications
FMe-MPEB has been extensively studied for its potential therapeutic applications. It acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. FMe-MPEB has shown promising results in preclinical studies as a treatment for these disorders.
properties
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 3-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3.ClH/c1-11(10-16-5-7-18-8-6-16)19-14(17)12-3-2-4-13(15)9-12;/h2-4,9,11H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMPPWMRPWHTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole oxalate](/img/structure/B3968096.png)
![5-imino-2-methyl-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3968104.png)
![1-benzyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968123.png)
![1-acetyl-17-(5-acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968131.png)
![5-(5-bromo-2-thienyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3968138.png)
![1-(2-methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968148.png)

![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3968170.png)
![ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate](/img/structure/B3968180.png)

